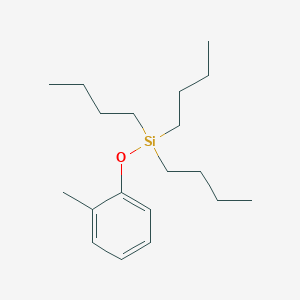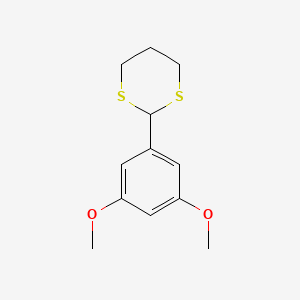
2-(3,5-Dimethoxyphenyl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring attached to a 3,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dithiane typically involves the reaction of 3,5-dimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a thioacetalization process. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted phenyl derivatives.
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dithiane involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The methoxy groups on the phenyl ring can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 2-(3,5-Dimethoxyphenyl)methylidenehydrazine-1-carbothioamide
- 3,5-Dimethoxyphenylacetic acid
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other similar compounds. The dithiane ring can undergo specific reactions that are not possible with other functional groups, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
57009-72-0 |
|---|---|
分子式 |
C12H16O2S2 |
分子量 |
256.4 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C12H16O2S2/c1-13-10-6-9(7-11(8-10)14-2)12-15-4-3-5-16-12/h6-8,12H,3-5H2,1-2H3 |
InChIキー |
UHLUIHGMQCTEBS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2SCCCS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


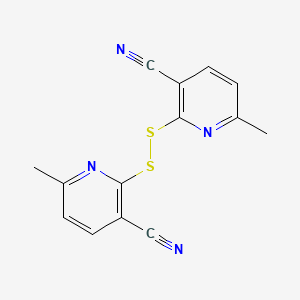
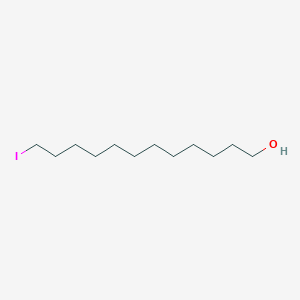

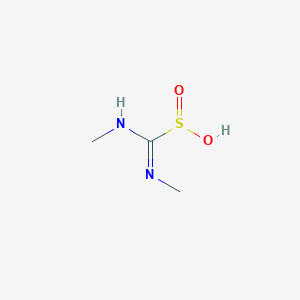
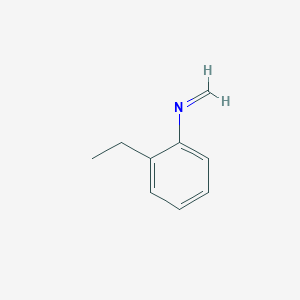
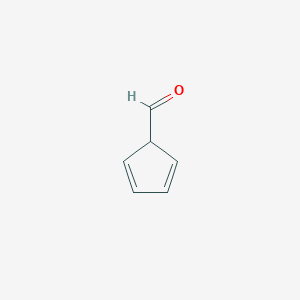
silane](/img/structure/B14628319.png)
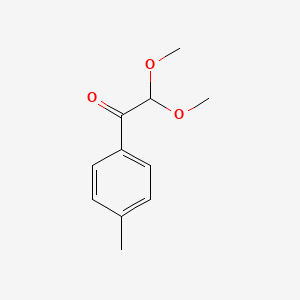
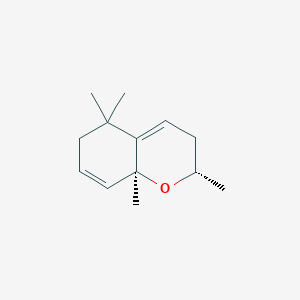
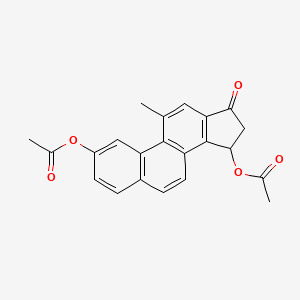
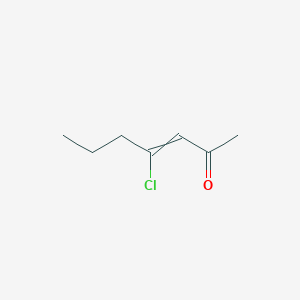
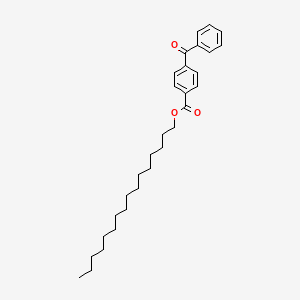
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
